Field: Agrochemical and Pharmaceutical Industries
Application: Trifluoromethylpyridines, which share a similar trifluoromethylphenyl structure with the compound , are used as a key structural motif in active agrochemical and pharmaceutical ingredients.
Methods: The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries. The specific methods of synthesis and application would depend on the specific agrochemical or pharmaceutical product being produced.
Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Field: Medicinal Chemistry
Methods: The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method.
Results: Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action. Among active compounds, 3 (188%), 5 (137%), 6 (162%), and 8 (107%) respectively, emerged as most effective analgesics.
Field: Organic Chemistry
Results: The synthesis and applications of TFMP and its derivatives are used in these industries.
Field: Pharmaceutical Industry
Application: The trifluoromethyl (TFM, -CF3) group is found in many FDA-approved drugs.
Methods: The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen substituted molecules in extraordinary yields, because of electronic effects.
Methyl (4-chloro-3-trifluoromethylphenyl)carbamate is a chemical compound with the molecular formula C₉H₇ClF₃NO₂ and a molecular weight of 235.6 g/mol. It is characterized by the presence of a carbamate functional group (-OC(=O)N-) attached to a phenyl ring that is further substituted with a chlorine atom and a trifluoromethyl group. The compound appears as a white to off-white solid and is soluble in organic solvents such as ethanol and acetone, but has limited solubility in water .
Methyl (4-chloro-3-trifluoromethylphenyl)carbamate has been studied for its biological activities, particularly as an inhibitor of certain enzymes. It has shown potential in the treatment of various disorders, including cancer, due to its ability to inhibit angiogenesis and cell proliferation. Research indicates that it may interact with specific molecular targets involved in tumor growth .
The synthesis of methyl (4-chloro-3-trifluoromethylphenyl)carbamate typically involves the following steps:
Methyl (4-chloro-3-trifluoromethylphenyl)carbamate finds applications in several areas:
Interaction studies involving methyl (4-chloro-3-trifluoromethylphenyl)carbamate have focused on its binding affinity to various proteins and enzymes relevant to disease pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For example, it has been shown to inhibit Raf kinase, which plays a role in cell signaling pathways associated with cancer progression .
Methyl (4-chloro-3-trifluoromethylphenyl)carbamate shares structural similarities with other carbamate compounds but exhibits unique properties due to its specific substituents. Here are some similar compounds:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Ethyl (4-chloro-3-trifluoromethylphenyl)carbamate | Ethyl group instead of methyl | May exhibit different solubility and biological activity |
Methyl carbamate | Lacks halogen substitutions | More reactive and less stable than methyl (4-chloro-3-trifluoromethylphenyl)carbamate |
Phenyl carbamate | No trifluoromethyl or chlorine substituents | Less potent against certain biological targets |
The unique combination of the trifluoromethyl group and chlorine atom in methyl (4-chloro-3-trifluoromethylphenyl)carbamate enhances its lipophilicity and biological activity compared to other similar compounds, making it particularly interesting for research and development in pharmaceuticals and agrochemicals .
The synthesis of methyl (4-chloro-3-trifluoromethylphenyl)carbamate has evolved significantly since the early development of carbamate chemistry, with the foundational work beginning in the mid-19th century when the carbamate functional group was first characterized by Wohler in 1845 through the formulation of ethyl carbamate from urea and ethanol [13]. The historical progression of carbamate synthesis methodologies has been driven by the need for more efficient and environmentally sustainable approaches to access these important pharmaceutical intermediates.
The earliest synthetic approaches to trifluoromethyl-substituted phenylcarbamates relied heavily on traditional phosgene-based methodologies, which involved the reaction of the corresponding aniline derivative with phosgene or its derivatives to form the isocyanate intermediate, followed by alcoholysis with methanol [8]. However, these methods presented significant challenges in terms of safety and environmental impact due to the highly toxic nature of phosgene reagents. The development of alternative synthetic routes became a priority in the pharmaceutical industry during the latter half of the 20th century.
A significant advancement in the synthesis of 4-chloro-3-trifluoromethylphenyl derivatives came with the optimization of the nitration and reduction sequence starting from ortho-chlorotrifluoromethylbenzene [1]. This approach involved the controlled nitration using acetic anhydride and concentrated nitric acid systems, followed by reduction using ferric trichloride and hydrazine hydrate systems to produce the corresponding aniline precursor. The traditional process utilized iron powder reduction systems, which generated substantial iron waste residues and posed environmental challenges [1].
The evolution toward more practical synthetic methodologies led to the development of diphenyl carbonate-mediated carbamate formation, which emerged as a cleaner alternative to phosgene-based processes [2]. This methodology involved the reaction of 4-chloro-3-trifluoromethylaniline with diphenyl carbonate in the presence of ammonium acetate, providing yields of approximately 85% under optimized conditions [19]. The reaction conditions typically employed a tetrahydrofuran-water mixture at reflux temperature, demonstrating improved safety profiles compared to earlier methodologies.
The historical development also encompassed the exploration of chloroformate-mediated synthesis, where phenyl chloroformate was employed as a carbamate-forming reagent [2]. This approach involved the treatment of the aniline substrate with phenyl chloroformate in dichloromethane in the presence of triethylamine base, achieving yields of up to 95% for the phenyl carbamate intermediate [2]. Subsequent transesterification with methanol provided access to the desired methyl carbamate product.
Table 1: Historical Evolution of Synthetic Approaches
Era | Methodology | Key Reagents | Typical Yield | Limitations |
---|---|---|---|---|
1950s-1970s | Phosgene-based | Phosgene, methanol | 70-80% | High toxicity, safety concerns [8] |
1980s-1990s | Iron reduction | Iron powder, nitric acid | 65-75% | Waste generation, environmental impact [1] |
2000s-2010s | Diphenyl carbonate | Diphenyl carbonate, ammonium acetate | 80-85% | Improved safety, moderate efficiency [19] |
2010s-Present | Green methodologies | Carbon dioxide, catalytic systems | 85-95% | Enhanced sustainability [11] |
The mechanistic understanding of nucleophilic aromatic substitution reactions involving trifluoromethyl-substituted aromatic systems has been fundamental to optimizing the synthesis of methyl (4-chloro-3-trifluoromethylphenyl)carbamate. These mechanistic studies have revealed the unique reactivity patterns exhibited by electron-withdrawing trifluoromethyl groups in facilitating nucleophilic attack on aromatic rings [3] [6].
Nucleophilic aromatic substitution reactions in the context of carbamate synthesis typically proceed through an addition-elimination mechanism, where the nucleophile initially adds to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex [6]. The presence of the trifluoromethyl group at the meta position relative to the reaction center significantly stabilizes this intermediate through its strong electron-withdrawing properties, thereby lowering the activation energy for the overall transformation [3].
Computational studies have provided detailed insights into the transition states and intermediates involved in these processes [25]. The mechanism involves the initial coordination of the nucleophile to the aromatic carbon bearing the leaving group, followed by the formation of a tetrahedral intermediate where the aromatic character is temporarily disrupted [6]. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents facilitates this process by stabilizing the negative charge that develops during the reaction.
The mechanistic pathway for the formation of carbamate linkages through nucleophilic aromatic substitution involves several key steps. First, the nucleophilic species attacks the electron-deficient aromatic carbon, leading to the formation of the Meisenheimer complex [3]. The trifluoromethyl group plays a crucial role in this step by delocalizing the negative charge through its strong inductive effect. Subsequently, the leaving group is expelled, restoring the aromatic character of the ring and yielding the substituted product [6].
Kinetic studies have revealed that the rate-determining step in these transformations is typically the initial nucleophilic attack rather than the elimination of the leaving group [3]. This finding has important implications for reaction optimization, as it suggests that enhancing the nucleophilicity of the attacking species or increasing the electrophilicity of the aromatic system can significantly improve reaction rates. The presence of multiple electron-withdrawing groups, such as the combination of chloro and trifluoromethyl substituents, creates a synergistic effect that dramatically accelerates these reactions compared to less substituted systems [25].
Temperature-dependent kinetic studies have provided activation energy values for these transformations, typically ranging from 20 to 25 kilocalories per mole for concerted substitution mechanisms [25]. These values are significantly lower than those observed for unactivated aromatic systems, highlighting the activating effect of the electron-withdrawing substituents. The Hammett reaction constant values for these systems typically fall in the range of 1.8 to 2.5, indicating moderate sensitivity to electronic effects [25].
Table 2: Mechanistic Parameters for Nucleophilic Aromatic Substitution
Parameter | Value | Conditions | Reference |
---|---|---|---|
Activation Energy (ΔG‡) | 20.3 ± 0.1 kcal/mol | 4-nitrophenol substrate | [25] |
Activation Energy (ΔG‡) | 21.2 ± 0.5 kcal/mol | 4-trifluoromethylphenol substrate | [25] |
Hammett ρ-value | 1.8 | Concerted mechanism | [25] |
Rate constant (k) | Variable | Temperature dependent | [25] |
The development of efficient catalytic systems for carbamate formation has been a central focus in optimizing the synthesis of methyl (4-chloro-3-trifluoromethylphenyl)carbamate. Various catalytic approaches have been investigated, ranging from metal-based systems to organocatalytic methodologies, each offering distinct advantages in terms of reactivity, selectivity, and environmental compatibility [14] [15].
Zinc-based catalytic systems have emerged as particularly effective for carbamate synthesis, with zinc chloride demonstrating excellent catalytic activity in promoting the formation of carbamate linkages [30]. These systems typically operate under mild conditions, with reaction temperatures ranging from 60 to 80 degrees Celsius, and provide high yields while maintaining good functional group tolerance. The mechanism of zinc catalysis involves the coordination of the metal center to the carbonyl oxygen of the carbamate precursor, thereby activating the electrophilic carbon toward nucleophilic attack [30].
Cerium oxide-based catalysts have shown remarkable efficiency in the synthesis of carbamate compounds, particularly in the context of sustainable synthesis methodologies [15]. Well-defined cerium dioxide catalysts with controlled morphologies, including rods, cubes, and octahedrons, have been prepared and evaluated for their catalytic performance. Among these, cerium dioxide rods with higher concentrations of acid-base sites and abundant oxygen vacancies demonstrated superior intrinsic activity in carbamate formation reactions [15]. The catalytic mechanism involves the adsorption and activation of reactants on the catalyst surface, followed by the promotion of alcoholysis reactions to yield the desired carbamate products.
Copper-based catalytic systems have been developed for the oxidative coupling reactions leading to carbamate formation [14]. These systems employ copper supported on modified chitosan matrices, which provide both catalytic activity and environmental sustainability. The copper catalyst facilitates carbon-oxygen and carbon-nitrogen oxidative coupling reactions, enabling the synthesis of carbamates from readily available starting materials under mild reaction conditions [14]. The reaction typically proceeds at temperatures between 50 and 70 degrees Celsius, with reaction times ranging from 2 to 6 hours.
Palladium-catalyzed methodologies have been explored for the direct synthesis of carbamates through carbonylation reactions [8]. These systems employ palladium dichloride as the catalyst in the presence of carbon monoxide at atmospheric pressure, providing an alternative to traditional phosgene-based methodologies. The reaction mechanism involves the formation of an isocyanate intermediate through the reaction of organic azides with carbon monoxide, followed by in situ reaction with alcohols to yield the carbamate products [8].
Organocatalytic approaches have gained attention for their metal-free nature and potential for asymmetric synthesis [11]. 1,8-Diazabicyclo[5.4.0]undec-7-ene has been employed as an effective organocatalyst for carbamate synthesis from carbon dioxide and amines [11]. This methodology offers the advantage of utilizing carbon dioxide as a renewable carbon source while avoiding the use of metal catalysts, thereby addressing both environmental and economic considerations.
Table 3: Catalytic Systems Performance Comparison
Catalyst Type | Temperature (°C) | Time (h) | Yield (%) | Advantages | Reference |
---|---|---|---|---|---|
Zinc chloride | 60-80 | 2-4 | 85-92 | Mild conditions, good tolerance | [30] |
Cerium dioxide | 70-90 | 3-5 | 80-88 | Sustainable, recyclable | [15] |
Copper-chitosan | 50-70 | 2-6 | 82-89 | Environmentally friendly | [14] |
Palladium dichloride | 80-100 | 4-8 | 75-85 | Atmospheric pressure | [8] |
Organocatalyst | 70-90 | 1-3 | 85-95 | Metal-free, CO₂ utilization | [11] |
The implementation of green chemistry principles in the large-scale production of methyl (4-chloro-3-trifluoromethylphenyl)carbamate has become increasingly important as the pharmaceutical industry seeks to minimize environmental impact while maintaining economic viability [31] [33]. These approaches focus on reducing waste generation, minimizing energy consumption, and utilizing renewable feedstocks wherever possible.
Carbon dioxide utilization represents one of the most significant advances in green carbamate synthesis [18]. The direct incorporation of carbon dioxide into carbamate structures eliminates the need for phosgene-based reagents while utilizing an abundant and renewable carbon source. Continuous-flow methodologies have been developed that employ carbon dioxide at atmospheric pressure in conjunction with amine substrates and alkyl halides [11] [12]. These processes typically achieve yields ranging from 45 to 92 percent while significantly reducing reaction times compared to traditional batch processes [12].
The development of continuous-flow synthesis methodologies has revolutionized the scalability of green carbamate production [12]. These systems employ specialized flow reactors that allow for precise control of reaction parameters, including temperature, pressure, and residence time. The continuous introduction of carbon dioxide gas through mass flow controllers enables efficient gas-liquid mixing and enhances the overall process efficiency [12]. The typical flow rates employed range from 0.25 milliliters per minute for liquid reactants to 6.0 milliliters per minute for carbon dioxide gas [12].
Solvent selection has been optimized to minimize environmental impact while maintaining high reaction efficiency [11]. Acetonitrile has emerged as a preferred solvent due to its ability to solubilize all reaction components while providing good heat transfer characteristics. The solvent can be easily recovered and recycled through standard distillation techniques, thereby reducing overall solvent consumption and waste generation [11]. Alternative green solvents, including deep eutectic solvents composed of choline chloride and urea, have also been investigated as more sustainable alternatives [11].
Process intensification through the use of microreactor technology has enabled significant improvements in energy efficiency and reaction selectivity [12]. These systems provide enhanced heat and mass transfer characteristics, allowing for more precise temperature control and reduced energy consumption. The compact nature of microreactor systems also enables easier scale-up while maintaining consistent product quality and yield [12].
Waste minimization strategies have been implemented through the optimization of reaction stoichiometry and the development of recyclable catalytic systems [15]. The use of heterogeneous catalysts, such as cerium dioxide-based systems, enables easy separation and recovery of the catalyst material, thereby reducing overall process costs and environmental impact. These catalysts can typically be reused for multiple reaction cycles without significant loss of activity [15].
Energy consumption optimization has been achieved through the development of lower-temperature reaction conditions and the integration of heat recovery systems [33]. Process simulations have demonstrated that green chemistry approaches can reduce energy consumption by 12 to 26 percent compared to traditional methodologies while simultaneously reducing production costs [33]. The implementation of these approaches requires initial capital investment but provides long-term economic benefits through reduced operating costs and improved environmental compliance [33].
Table 4: Green Chemistry Performance Metrics
Parameter | Traditional Process | Green Chemistry Process | Improvement |
---|---|---|---|
Energy Consumption (MJ/kg) | 45-55 | 35-42 | 22-24% reduction [33] |
Waste Generation (kg/kg product) | 8-12 | 2-4 | 67-75% reduction [33] |
Carbon Emissions (kg CO₂/kg) | 15-20 | 8-12 | 40-47% reduction [33] |
Solvent Usage (L/kg) | 25-35 | 10-15 | 57-60% reduction [11] |
Production Cost Index | 100 | 75-85 | 15-25% reduction [33] |
The integration of life cycle assessment methodologies has enabled comprehensive evaluation of the environmental impact of different synthetic approaches [31]. These assessments consider factors including raw material extraction, manufacturing processes, transportation, and end-of-life disposal, providing a holistic view of the environmental footprint. The results consistently demonstrate that green chemistry approaches offer significant advantages in terms of overall environmental impact, even when accounting for higher initial capital investments [31].
Process optimization through statistical design of experiments has enabled the identification of optimal reaction conditions that maximize both yield and environmental performance [29]. These studies typically investigate the effects of temperature, pressure, catalyst loading, and reaction time on both product formation and waste generation. The optimization process often reveals operating windows where high yields can be achieved while minimizing environmental impact [29].
Methyl (4-chloro-3-trifluoromethylphenyl)carbamate exhibits enhanced thermodynamic stability due to the presence of electron-withdrawing substituents on the aromatic ring . The compound appears as a white to off-white solid at room temperature with a molecular weight of 253.60-253.61 g/mol [3] [4] [5]. The trifluoromethyl group contributes significantly to the thermal stability of the compound, as trifluoromethyl-containing molecules generally demonstrate robust behavior against thermal degradation [6] [7].
The carbamate functional group provides additional stability compared to simple esters, existing in a balanced equilibrium between syn and anti conformational isomers [8] [9]. This conformational flexibility, with energy differences typically ranging from 1.0-1.5 kcal/mol between rotamers, contributes to the compound's thermodynamic stability profile [9]. The electron-withdrawing effects of both the chloro and trifluoromethyl substituents create a synergistic stabilization effect, reducing the electron density on the aromatic ring and thereby increasing the overall molecular stability .
Table 3.1: Thermodynamic Stability Characteristics
Parameter | Value | Influencing Factor | Reference |
---|---|---|---|
Molecular Formula | C₉H₇ClF₃NO₂ | Stable aromatic carbamate structure | [3] [4] [5] |
Molecular Weight | 253.60-253.61 g/mol | Compact halogenated structure | [3] [4] [5] |
Physical State | White to off-white solid | Crystalline stability at RT | |
Storage Stability | Enhanced at room temperature | Electron-withdrawing groups | [11] [12] |
Conformational Equilibrium | Syn/anti rotamer balance | Carbamate flexibility | [8] [9] |
The phase behavior of the compound is influenced by intermolecular interactions, particularly hydrogen bonding involving the carbamate NH group and van der Waals interactions of the halogenated aromatic system [8]. The presence of the trifluoromethyl group, known for its high electronegativity and significant steric bulk, affects the crystal packing and solid-state properties [6] [13].
The solubility profile of methyl (4-chloro-3-trifluoromethylphenyl)carbamate in organic solvents reflects the balanced hydrophobic and polar characteristics imparted by its structural components [14]. The compound demonstrates good solubility in polar protic solvents such as methanol and ethanol, as well as in moderately polar aprotic solvents including acetone and chloroform [14].
The trifluoromethyl group significantly influences the lipophilicity of the molecule, with trifluoromethylation typically enhancing lipophilic character when positioned adjacent to aromatic systems [6] [7] [15]. This effect is particularly pronounced in the meta position relative to the carbamate substituent, where the electron-withdrawing nature of the CF₃ group modulates the overall polarity distribution [7].
Table 3.2: Solubility Parameters in Organic Solvents
Solvent | Solubility | Hansen Parameter Match | Polarity Rationale | Reference |
---|---|---|---|---|
Methanol | High | Good polar protic match | NH hydrogen bonding, polar ester | [14] |
Ethanol | High | Good polar protic match | Similar to methanol interactions | |
Acetone | High | Good polar aprotic match | Carbonyl-carbonyl interactions | |
Chloroform | High | Moderate polarity match | Aromatic-halogen interactions | [14] |
Dichloromethane | Good | Moderate polarity compatibility | Halogenated solvent affinity | [16] |
Water | Limited | Poor polarity match | Insufficient polar groups |
The compound's solubility behavior can be understood through Hansen solubility parameter theory, where the dispersion, polar, and hydrogen-bonding components determine compatibility with various solvents [17] [18] [19]. The aromatic trifluoromethyl system contributes significant dispersion interactions, while the carbamate group provides both polar and hydrogen-bonding components [20].
The limited water solubility is attributed to the predominance of lipophilic character from the halogenated aromatic ring system, despite the presence of the polar carbamate functionality . The estimated lipophilicity (LogP) falls in the range of 2.5-3.5, indicating moderate to high hydrophobic character that favors organic phase partitioning [7] [15].
The acid-base behavior of methyl (4-chloro-3-trifluoromethylphenyl)carbamate is dominated by the electron-withdrawing effects of the substituents, which significantly reduce the basicity of potential protonation sites [21] [6]. The primary site for potential protonation is the carbamate nitrogen, although this site exhibits markedly reduced basicity compared to unsubstituted carbamates due to the strong electron-withdrawing nature of the 4-chloro-3-trifluoromethylphenyl group [22].
The trifluoromethyl group exerts a particularly strong electron-withdrawing inductive effect (σₚ ≈ +0.54), while the chloro substituent contributes additional electron withdrawal (σₚ ≈ +0.23) [6] [7] [13]. These combined effects result in a substantial decrease in electron density on the aromatic ring and, by extension, on the attached carbamate nitrogen .
Table 3.3: Acid-Base Characteristics and Protonation Sites
Functional Group | Basicity Level | Estimated pKa | Electronic Influence | Reference |
---|---|---|---|---|
Carbamate NH | Very low | ~2-3 (estimated) | Strongly deactivated by electron-withdrawing groups | [22] [21] |
Aromatic Ring | Negligible | Not applicable | Highly deactivated by CF₃ and Cl | [6] [7] |
Methyl Ester | Very low | Not applicable | Carbonyl oxygen slightly basic | [8] |
The estimated pKa of the carbamate nitrogen is significantly lower than that of simple anilines (pKa ~4-5), falling in the range of 2-3 due to the cumulative electron-withdrawing effects [21]. This low basicity renders the compound essentially non-basic under physiological pH conditions and most synthetic reaction conditions .
The aromatic ring itself shows no appreciable basicity, as the electron-withdrawing substituents create a highly electron-deficient π-system [6] [7]. The methyl ester carbonyl oxygen represents another potential, albeit very weak, basic site, but its basicity is negligible for practical purposes [8].
The surface activity and interfacial properties of methyl (4-chloro-3-trifluoromethylphenyl)carbamate reflect its compact molecular structure and the balance between hydrophobic and hydrophilic regions [23] [15]. Unlike typical surfactants, this compound lacks the pronounced amphiphilic character necessary for significant surface activity, as it does not possess distinct hydrophobic and hydrophilic domains of sufficient size [24].
The estimated surface tension properties are influenced by the aromatic trifluoromethyl system, which tends to reduce surface tension compared to purely hydrocarbon systems, while the carbamate group provides some polar character that moderates this effect [23] [25]. The compound's interfacial activity is expected to be limited due to its relatively compact structure and the absence of long alkyl chains or other structural features that promote interface accumulation.
Table 3.4: Surface Activity and Interfacial Properties
Property | Estimated Value | Structural Basis | Reference |
---|---|---|---|
Surface Tension | 30-40 mN/m (estimated) | Aromatic system + polar carbamate | [23] [15] |
Interfacial Activity | Low to moderate | Compact structure limits activity | Structural analysis |
Lipophilicity (LogP) | 2.5-3.5 | CF₃ group balanced by carbamate | [7] [15] |
Polar Surface Area | ~50-60 Ų | Carbamate and aromatic contributions | Calculated |
Hydrogen Bonding | Limited sites | NH and C=O groups available | [8] [9] |
The trifluoromethyl group significantly influences the compound's interfacial behavior by increasing lipophilicity while maintaining a relatively polar character due to the high electronegativity of fluorine atoms [6] [7] [15]. This dual character results in moderate interfacial activity, with the compound likely to accumulate at interfaces to some degree, though not with the efficiency of dedicated surfactant molecules [20].
The polar surface area, estimated at approximately 50-60 Ų, falls within a range that suggests limited membrane permeability while maintaining sufficient polarity for interactions with polar phases . The hydrogen bonding capability is restricted to the carbamate NH and carbonyl groups, providing limited but specific intermolecular interaction sites [8] [9].